molecular formula C11H10F6O2 B14682538 1-Phenyl-4,4,4-trifluoro-3-trifluoromethyl-1,3-butanediol CAS No. 34844-51-4

1-Phenyl-4,4,4-trifluoro-3-trifluoromethyl-1,3-butanediol

Cat. No.: B14682538
CAS No.: 34844-51-4
M. Wt: 288.19 g/mol
InChI Key: IOXCYVTZRDCFPD-UHFFFAOYSA-N
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Description

1-Phenyl-4,4,4-trifluoro-3-trifluoromethyl-1,3-butanediol is a fluorinated organic compound with the molecular formula C10H7F6O2. This compound is notable for its unique structure, which includes both phenyl and trifluoromethyl groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Phenyl-4,4,4-trifluoro-3-trifluoromethyl-1,3-butanediol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzaldehyde with trifluoroacetone in the presence of a base, followed by reduction to yield the desired diol. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

1-Phenyl-4,4,4-trifluoro-3-trifluoromethyl-1,3-butanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-4,4,4-trifluoro-3-trifluoromethyl-1,3-butanediol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-Phenyl-4,4,4-trifluoro-3-trifluoromethyl-1,3-butanediol exerts its effects is primarily through its interactions with molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

    1-Benzoyl-3,3,3-trifluoroacetone: Shares the trifluoromethyl group but differs in the overall structure.

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with a similar backbone but different functional groups.

    4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a furan ring instead of a phenyl group. The uniqueness of 1-Phenyl-4,4,4-trifluoro-3-trifluoromethyl-1,3-butanediol lies in its specific combination of phenyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

4,4,4-trifluoro-1-phenyl-3-(trifluoromethyl)butane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O2/c12-10(13,14)9(19,11(15,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,8,18-19H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXCYVTZRDCFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34844-51-4
Record name 2,4-Butanediol, 4-phenyl-1,1,1-trifluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034844514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC162296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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